(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione
Beschreibung
Eigenschaften
IUPAC Name |
(5Z)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c14-11-10(16-12(15)13-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14,15)/b7-4+,10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABHYXPBBJGVRA-DODKFZKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362436 | |
| Record name | SBB039665 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307299-57-5, 5835-54-1 | |
| Record name | (5Z)-5-[(2E)-3-Phenyl-2-propen-1-ylidene]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1307299-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MLS003115186 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB039665 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Knoevenagel Condensation: Foundation for Arylidene Formation
The Knoevenagel condensation remains the most widely used method for introducing arylidene substituents to the 5-position of thiazolidine-2,4-diones. This reaction involves the base-catalyzed condensation of an aldehyde with the active methylene group of thiazolidine-2,4-dione, forming a conjugated enone system. For the target compound, cinnamaldehyde (3-phenylprop-2-enal) serves as the aldehyde component, reacting with thiazolidine-2,4-dione under basic conditions.
Mechanistic Insights :
-
Deprotonation of the thiazolidinedione’s active methylene group by a base (e.g., piperidine, KOH) generates a nucleophilic enolate.
-
Nucleophilic attack on the aldehyde’s carbonyl carbon forms a β-hydroxy intermediate.
-
Elimination of water yields the α,β-unsaturated product with Z/E stereochemistry dictated by reaction conditions.
Optimized Protocol (Adapted from) :
-
Reactants : Thiazolidine-2,4-dione (1 equiv), cinnamaldehyde (1.1 equiv).
-
Solvent : Ethanol or methanol.
-
Conditions : Reflux at 75–80°C for 5–15 hours.
-
Workup : Cooling, filtration, and recrystallization from ethanol.
| Parameter | Value |
|---|---|
| Yield | 68–85% |
| Reaction Time | 8–12 hours |
| Stereoselectivity | Predominantly Z-configuration |
Advanced Catalytic Systems for Improved Efficiency
Heterogeneous Catalysis Using Graphitic Carbon Nitride (g-C₃N₄)
The use of g-C₃N₄ as a solid base catalyst enhances reaction efficiency and recyclability. This method, validated for similar Knoevenagel condensations, reduces side reactions and simplifies product isolation.
Procedure :
-
Suspend thiazolidine-2,4-dione (1 equiv) and cinnamaldehyde (1.05 equiv) in ethanol.
-
Add g-C₃N₄ (10 wt%) and 18-crown-6 ether (phase transfer catalyst, 2 mol%).
-
Stir at room temperature for 30–60 minutes.
-
Filter the catalyst, concentrate the filtrate, and recrystallize.
| Advantage | Outcome |
|---|---|
| Mild Conditions | Room temperature operation |
| Catalyst Reuse | ≥5 cycles without loss of activity |
| Yield | 89–92% |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the condensation step, reducing reaction times from hours to minutes. This method is ideal for high-throughput synthesis.
Steps :
-
Mix thiazolidine-2,4-dione, cinnamaldehyde, and piperidine in ethanol.
-
Irradiate at 100°C for 15–20 minutes.
-
Cool and precipitate the product.
| Parameter | Conventional vs. Microwave |
|---|---|
| Time | 12 hours vs. 20 minutes |
| Yield | 78% vs. 88% |
Cyclocondensation Approaches for Structural Elaboration
One-Pot Tandem Reactions
Tandem reactions enable the simultaneous formation of the thiazolidinedione core and the arylidene side chain. This method avoids isolating intermediates, improving overall efficiency.
Example Protocol :
-
React 2-mercaptosuccinic acid (1 equiv) with cinnamaldehyde (1 equiv) in DMF.
-
Add ZnCl₂ (anhydrous) and heat at 110°C for 6 hours.
-
Isolate the product via ice-water precipitation.
Key Observations :
-
ZnCl₂ acts as a Lewis acid, facilitating imine formation and cyclization.
-
The tandem approach yields the target compound in 74% purity, requiring subsequent recrystallization.
Stereochemical Control and Isomer Separation
The Z-configuration at the exocyclic double bond is thermodynamically favored due to conjugation with the thiazolidinedione’s carbonyl groups. However, E-isomers may form under kinetic control.
Separation Techniques :
-
Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to resolve Z/E isomers.
-
Crystallization : Ethanol recrystallization preferentially isolates the Z-isomer due to higher lattice stability.
Analytical Characterization and Validation
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.68 (d, J = 15.6 Hz, 1H, CH=CH-Ph), 7.45–7.32 (m, 5H, Ph), 6.98 (d, J = 15.6 Hz, 1H, CH=CH-Ph), 4.32 (s, 2H, S-CH₂).
-
IR (KBr): ν 1745 cm⁻¹ (C=O, thiazolidinedione), 1660 cm⁻¹ (C=C), 1590 cm⁻¹ (C=N).
Purity Assessment :
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Knoevenagel (Piperidine) | 78–85 | 8–12 hours | Moderate | High |
| g-C₃N₄ Catalyzed | 89–92 | 0.5–1 hour | High | Medium |
| Microwave | 85–88 | 20 minutes | High | Low |
| Tandem Cyclization | 70–74 | 6 hours | Low | Medium |
Applications and Derivative Synthesis
The compound serves as a precursor for antidiabetic and anticancer agents. Functionalization at the 3-position (e.g., alkylation, acylation) enhances bioactivity.
Example Derivative Synthesis :
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazolidinedione derivatives, including (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically:
- Mechanism of Action : Thiazolidinediones can interact with cellular pathways that regulate apoptosis and cell growth. They often act through the modulation of peroxisome proliferator-activated receptors (PPARs), which are involved in cellular differentiation and metabolism .
-
Case Studies :
- A study demonstrated that 5-benzylidene thiazolidine-2,4-dione derivatives exhibited significant anticancer activity against murine leukemia and human cervical carcinoma cells with IC50 values ranging from 0.19 to 3.2 μM .
- Another investigation highlighted the synthesis of new thiazolidinedione derivatives that showed promising results against various cancer types, including colon and breast cancers .
Antidiabetic Properties
Thiazolidinediones are primarily known for their role as antidiabetic agents. They are utilized in managing type 2 diabetes by improving insulin sensitivity and reducing blood glucose levels.
- Mechanism : These compounds enhance glucose uptake in peripheral tissues and inhibit hepatic glucose production. They also play a role in lipid metabolism .
- Research Findings :
Synthesis and Structural Modifications
The synthesis of this compound involves various synthetic strategies aimed at modifying the C5 position of the thiazolidinone core. This modification is crucial as it influences the pharmacological profile of the resulting compounds.
Table 1: Synthesis Strategies for Thiazolidinediones
| Synthesis Method | Description | Key Outcomes |
|---|---|---|
| One-pot reactions | Simplified synthesis involving multiple reactants | Increased yield and reduced reaction time |
| Multistage synthesis | Sequential reactions to build complex structures | Greater structural diversity |
| Modification of C5 position | Introduction of different substituents at C5 | Enhanced biological activity |
Future Directions in Research
The ongoing research into thiazolidinediones emphasizes the need for:
- Enhanced Selectivity : Developing compounds with improved selectivity for specific targets to minimize side effects associated with pan-assay interference compounds (PAINS) .
- Hybrid Pharmacophores : Combining thiazolidinediones with other pharmacologically active moieties to create hybrid molecules that may exhibit synergistic effects against diseases .
Wirkmechanismus
The compound exerts its effects by selectively inhibiting the DGKα isozyme with an IC50 value of 0.6 μM. It competes with ATP for binding to the catalytic region of DGKα, thereby preventing the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition leads to the accumulation of DAG, which promotes apoptosis in cancer cells and enhances T cell activation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Thiazolidinedione derivatives exhibit significant structural diversity based on substituents at the 3- and 5-positions. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., -Br, -F) increase melting points compared to electron-donating groups (e.g., -OCH₃) due to enhanced dipole-dipole interactions .
- Spectral Signatures: The C=O stretching frequencies in IR spectra (1700–1730 cm⁻¹) and aromatic proton signals in NMR (δ 7.5–8.0 ppm) are consistent across analogs, confirming the thiazolidinedione core .
- Biological Activity: The 4-chlorophenyl substituent in L-173 enhances antifungal activity, while the tricyclic moiety in BFF-816 improves enzyme inhibitory potency .
Biologische Aktivität
The compound (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its diverse biological activities. Characterized by its unique thiazolidine structure, this compound exhibits potential therapeutic applications, particularly in oncology and as an enzyme inhibitor. This article aims to detail the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 233.27 g/mol. Its structure includes a thiazolidine ring that is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H9NO2S |
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | This compound |
| Synonyms | Thiazolidinedione derivative |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. Notably, it has been identified as a selective inhibitor of diacylglycerol kinase alpha (DGKα), impacting phosphatidylinositol signaling pathways which are crucial in various cellular processes including proliferation and apoptosis .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of thiazolidine can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including human leukemia U937 cells. The mechanism involves cell cycle arrest at the G0/G1 phase and modulation of key signaling pathways .
Case Study:
A derivative of thiazolidine was shown to inhibit the Raf/MEK/ERK and PI3K/Akt pathways, leading to reduced viability in U937 cells. The compound's ability to induce early apoptosis further supports its potential as an anticancer agent .
Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor. Specifically, it shows high selectivity for DGKα, which plays a pivotal role in regulating intracellular signaling pathways. The inhibition of DGKα by this compound results in altered cellular signaling dynamics, potentially leading to therapeutic effects in diseases characterized by dysregulated signaling pathways .
Research Findings
Several studies have documented the biological activities of thiazolidine derivatives:
- Antitumor Activity: Thiazolidinone derivatives were evaluated for their cytotoxic effects against glioblastoma multiforme cells. Certain derivatives exhibited potent antitumor effects with IC50 values indicating significant cytotoxicity .
- Mechanistic Studies: Research highlighted the interaction of thiazolidine derivatives with key proteins involved in cancer progression and survival, emphasizing their potential as lead compounds for drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione?
- Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation between the thiazolidine-2,4-dione core and a substituted benzaldehyde derivative. For example:
Core Formation : React α-haloketones (e.g., chloroacetone) with thiourea under basic conditions to form the thiazolidine-2,4-dione scaffold.
Substituent Introduction : Condense the core with (2E)-3-phenylprop-2-enal in ethanol using piperidine as a catalyst under reflux (6–8 hours). Purify via recrystallization (ethanol/water) to achieve >60% yield .
- Key Parameters : Solvent polarity, reaction temperature, and catalyst choice significantly affect stereoselectivity (Z/E configuration) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy :
- FT-IR : Confirm carbonyl (C=O) stretches at ~1740 cm⁻¹ (thiazolidinedione) and conjugated C=C at ~1600 cm⁻¹ .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and vinylic protons (δ 6.5–7.0 ppm). The Z-configuration of the exocyclic double bond is confirmed by coupling constants (J = 10–12 Hz) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 326 [M+H]⁺) validate the molecular formula .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer : Prioritize in vitro screens based on structural analogs:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .
- Antidiabetic Potential : PPAR-γ receptor binding assays (IC₅₀ < 10 µM in thiazolidinedione derivatives) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds (IC₅₀ > 50 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereochemical purity?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance Z-selectivity by stabilizing the transition state during Knoevenagel condensation .
- Catalyst Modulation : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) to reduce side reactions (e.g., enol tautomerization) .
- Temperature Control : Lower reaction temperatures (60–70°C) minimize thermal isomerization of the exocyclic double bond .
Q. How do substituents on the arylidene group influence biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or chloro (-Cl) substituents at the 3-position of the phenyl ring enhance antimicrobial activity (MIC reduced by 40–60% compared to unsubstituted analogs) .
- Hydrophobic Moieties : Propyl or benzyl groups on the thiazolidinone nitrogen improve membrane permeability in cancer cell lines (e.g., MCF-7) .
- Data Contradictions : Fluoro (-F) substituents show inconsistent results—potent in PPAR-γ activation but cytotoxic at higher concentrations .
Q. How can discrepancies in reported biological data be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HepG2 for antidiabetic studies) and normalize data to positive controls (e.g., rosiglitazone for PPAR-γ) .
- Solubility Adjustments : Address poor aqueous solubility (logP ~3.5) using co-solvents (DMSO/PEG-400) to ensure consistent dosing in in vivo models .
- Metabolic Stability : Perform microsomal incubation assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
Q. What advanced computational methods support the design of derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to PPAR-γ (PDB ID: 2PRG) to prioritize derivatives with stronger hydrogen bonds (e.g., -SO₃H group at position 4 improves binding affinity by 2.1 kcal/mol) .
- QSAR Modeling : Use 3D descriptors (e.g., CoMFA) to correlate steric/electronic features with antimicrobial log₁₀(MIC) values (R² > 0.85) .
- ADMET Prediction : SwissADME or pkCSM tools predict bioavailability (%F > 50%) and toxicity (hERG IC₅₀ > 1 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
